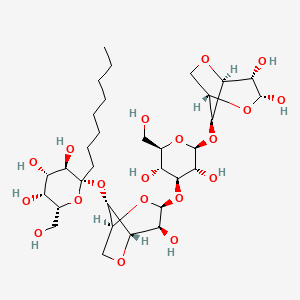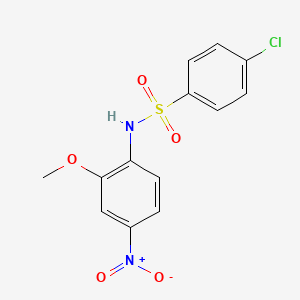
Einecs 240-940-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has garnered significant interest due to its potential as an anti-toxin against phalloidin and its ability to treat edema . The structure of antamanide consists of one valine residue, four proline residues, one alanine residue, and four phenylalanine residues arranged in a cyclic formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antamanide is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the cyclic decapeptide structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of antamanide involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the efficient assembly of the peptide chain on a solid support. The final cyclization step is crucial to ensure the correct formation of the cyclic structure .
Chemical Reactions Analysis
Types of Reactions: Antamanide undergoes various chemical reactions, including complexation with alkali metal ions such as sodium and calcium . These reactions lead to conformational changes in the cyclic peptide structure.
Common Reagents and Conditions: The complexation reactions typically involve the use of metal salts in aqueous or organic solvents. The conditions are carefully controlled to ensure the formation of stable metal-peptide complexes .
Major Products: The major products of these reactions are the metal-peptide complexes, which exhibit unique biochemical properties and potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
Antamanide exerts its effects by inhibiting the mitochondrial permeability transition pore, a key regulator of cell death . The compound targets cyclophilin D, a peptidyl-prolyl cis-trans isomerase that regulates the pore’s activity . By binding to cyclophilin D, antamanide prevents the opening of the pore, thereby inhibiting cell death pathways .
Comparison with Similar Compounds
Phalloidin: Another cyclic peptide derived from Amanita phalloides, known for its actin-binding properties and toxicity.
Amatoxins: A group of cyclic peptides from the same fungus, known for their potent inhibition of RNA polymerase II.
Uniqueness of Antamanide: Antamanide is unique due to its specific inhibitory effect on the mitochondrial permeability transition pore and its ability to form stable metal-peptide complexes . Unlike phalloidin and amatoxins, which primarily target actin and RNA polymerase II, respectively, antamanide’s mechanism of action and potential therapeutic applications set it apart .
Properties
CAS No. |
16898-32-1 |
|---|---|
Molecular Formula |
C64H78N10O10 |
Molecular Weight |
1147.4 g/mol |
IUPAC Name |
(9S,12S,15S,18S,30S,33S,36S,39S)-9,12,33,36-tetrabenzyl-15-methyl-30-propan-2-yl-1,7,10,13,16,22,28,31,34,37-decazapentacyclo[37.3.0.03,7.018,22.024,28]dotetracontane-2,8,11,14,17,23,29,32,35,38-decone |
InChI |
InChI=1S/C64H78N10O10/c1-40(2)54-64(84)74-35-19-31-53(74)63(83)71-32-16-28-50(71)59(79)65-41(3)55(75)66-46(36-42-20-8-4-9-21-42)57(77)69-49(39-45-26-14-7-15-27-45)61(81)73-34-18-30-52(73)62(82)72-33-17-29-51(72)60(80)68-47(37-43-22-10-5-11-23-43)56(76)67-48(58(78)70-54)38-44-24-12-6-13-25-44/h4-15,20-27,40-41,46-54H,16-19,28-39H2,1-3H3,(H,65,79)(H,66,75)(H,67,76)(H,68,80)(H,69,77)(H,70,78)/t41-,46-,47-,48-,49-,50-,51-,52?,53?,54-/m0/s1 |
InChI Key |
WTINJQXJTHUFRF-AJTZDPNRSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCCC2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCCC4C(=O)N5CCC[C@H]5C(=O)N1)C(C)C)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9 |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N1)C(C)C)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)






